molecular formula C17H15N3O2 B14585431 N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide CAS No. 61289-63-2

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide

Cat. No.: B14585431
CAS No.: 61289-63-2
M. Wt: 293.32 g/mol
InChI Key: XHJBEEFXZKFMJY-UHFFFAOYSA-N
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Description

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide typically involves the reaction of an indole derivative with a formylating agent. One common method includes the use of formic acid and a suitable catalyst under controlled temperature conditions to achieve the desired formylation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s indole moiety is of interest in the study of biological processes and pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[formyl(1H-indol-3-ylmethyl)amino

Properties

CAS No.

61289-63-2

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide

InChI

InChI=1S/C17H15N3O2/c21-11-19-16-7-3-4-8-17(16)20(12-22)10-13-9-18-15-6-2-1-5-14(13)15/h1-9,11-12,18H,10H2,(H,19,21)

InChI Key

XHJBEEFXZKFMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN(C=O)C3=CC=CC=C3NC=O

Origin of Product

United States

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